molecular formula C18H31NO5 B7098962 diethyl 2-[3-[(3aS,6aR)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]propyl]propanedioate

diethyl 2-[3-[(3aS,6aR)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]propyl]propanedioate

Cat. No.: B7098962
M. Wt: 341.4 g/mol
InChI Key: GFKUVUPOZUMVJB-CABCVRRESA-N
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Description

Diethyl 2-[3-[(3aS,6aR)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]propyl]propanedioate is a chemical compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction process starting with the appropriate furan and pyrrole derivatives. Common synthetic methods include:

  • Reaction of appropriate furan derivatives with pyrrole compounds: Utilizing catalysts such as palladium or platinum.

  • Condensation reactions: Where diethyl malonate is condensed with the intermediate product to form the final compound.

Industrial Production Methods

Industrial production often scales up these methods, employing high-pressure reactors and continuous flow techniques to enhance yield and efficiency. Stringent quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-[(3aS,6aR)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]propyl]propanedioate is known to undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Often involving hydrogen gas in the presence of a catalyst.

  • Substitution Reactions: Commonly using halogenating agents or other nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Hydrogen gas, palladium on carbon.

  • Catalysts: Palladium, platinum, nickel.

Major Products Formed

Depending on the type of reaction, the products can vary widely, but typically include various substituted diethyl propanedioate derivatives with different functional groups attached.

Scientific Research Applications

Diethyl 2-[3-[(3aS,6aR)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]propyl]propanedioate has a wide array of applications in scientific research:

  • Chemistry: Used as a precursor for synthesizing complex organic molecules.

  • Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

  • Industry: Applied in the production of high-performance materials due to its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways

This compound exerts its effects primarily through its interactions with specific enzymes and receptors in the body, modulating biochemical pathways related to its chemical structure. Its mechanism of action involves binding to molecular targets such as proteins and nucleic acids, altering their function and activity.

Comparison with Similar Compounds

Diethyl 2-[3-[(3aS,6aR)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]propyl]propanedioate stands out among similar compounds due to its unique furo[3,4-b]pyrrol ring structure and the resulting chemical properties.

Similar Compounds

  • Diethyl 2-[3-[(3aS,6aR)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]ethyl]propanedioate

  • Diethyl 2-[3-[(3aS,6aR)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]butyl]propanedioate

These compounds share similarities in their core structure but differ in the length and branching of their propyl chains, which can significantly impact their chemical reactivity and biological activity.

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Properties

IUPAC Name

diethyl 2-[3-[(3aS,6aR)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]propyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO5/c1-5-23-16(20)13(17(21)24-6-2)8-7-9-19-12-18(3,4)14-10-22-11-15(14)19/h13-15H,5-12H2,1-4H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKUVUPOZUMVJB-CABCVRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN1CC(C2C1COC2)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CCCN1CC([C@H]2[C@@H]1COC2)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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